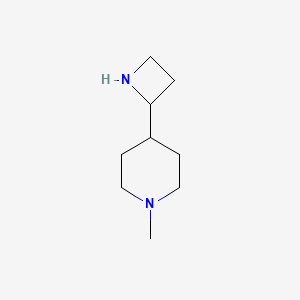

4-(Azetidin-2-yl)-1-methylpiperidine

Description

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4-(azetidin-2-yl)-1-methylpiperidine |

InChI |

InChI=1S/C9H18N2/c1-11-6-3-8(4-7-11)9-2-5-10-9/h8-10H,2-7H2,1H3 |

InChI Key |

CXWCWQGJQCNSOX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2CCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azetidin 2 Yl 1 Methylpiperidine and Analogous Heterocyclic Conjugates

Retrosynthetic Analysis of the Azetidine-Piperidine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available precursors. ias.ac.inscitepress.org For 4-(Azetidin-2-yl)-1-methylpiperidine, the primary disconnection occurs at the C2-C4' bond linking the azetidine (B1206935) and piperidine (B6355638) rings. This leads to two key synthons: an azetidine-2-yl cation equivalent and a 1-methylpiperidine-4-yl anion equivalent.

A more practical approach involves disconnecting to a 2-functionalized azetidine intermediate, such as a 2-(halomethyl)azetidine. This intermediate can be accessed via the cyclization of a suitable acyclic precursor. A highly effective strategy is the iodocyclisation of a homoallylamine. rsc.orgresearchgate.net This leads to a retrosynthetic pathway where the target molecule is derived from a 2-(iodomethyl)azetidine, which itself originates from a homoallylamine. This precursor can be synthesized from a piperidine-based starting material, such as 1-methylpiperidine-4-carbaldehyde, through allylation. This strategy provides a clear and feasible route from simple starting materials to the complex heterocyclic conjugate.

Approaches to Azetidine Ring Formation

The construction of the strained azetidine ring is a central challenge in synthesizing the target molecule and its analogues. Several modern synthetic methods have been developed to address this challenge efficiently.

Iodine-mediated cyclization of homoallylamines represents a powerful and stereoselective method for forming 2-substituted azetidines. researchgate.net This reaction typically proceeds at room temperature to deliver functionalized 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgrsc.orgresearchgate.net The resulting 2-(iodomethyl) group is an excellent electrophilic handle for subsequent nucleophilic substitution, allowing for the introduction of various functionalities, including larger heterocyclic systems like piperidine. rsc.orgresearchgate.net

The reaction conditions are generally mild, often employing iodine and a base such as sodium bicarbonate in a solvent like dichloromethane. The stereochemical outcome of the cyclization can be controlled, often yielding cis-substituted products. rsc.org However, it has been noted that increasing the reaction temperature can lead to the formation of isomeric 3-iodopyrrolidine (B174656) derivatives through thermal rearrangement of the initially formed azetidine. rsc.orgresearchgate.net

| Homoallylamine Substrate | Conditions | Product | Yield |

|---|---|---|---|

| N-Benzyl-1-phenylbut-3-en-1-amine | I2, NaHCO3, CH2Cl2, 20 °C, 18h | 1-Benzyl-2-(iodomethyl)-4-phenylazetidine | 95% |

| N-Benzyl-1-(4-methoxyphenyl)but-3-en-1-amine | I2, NaHCO3, CH2Cl2, 20 °C, 18h | 1-Benzyl-2-(iodomethyl)-4-(4-methoxyphenyl)azetidine | 92% |

| N-Benzyl-1-(naphthalen-2-yl)but-3-en-1-amine | I2, NaHCO3, CH2Cl2, 20 °C, 18h | 1-Benzyl-2-(iodomethyl)-4-(naphthalen-2-yl)azetidine | 94% |

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a classical and effective method for the synthesis of the corresponding azetidines. magtech.com.cn This approach is valuable because a vast number of synthetic routes to diverse β-lactam structures have been established, including the well-known Staudinger ketene-imine cycloaddition. researchgate.net

The reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The choice of reagent can influence the reaction's compatibility with other functional groups present in the molecule. This method provides direct access to the saturated azetidine core from a readily accessible carbonyl-containing precursor. The synthesis of enantiomerically enriched bicyclic azetidin-2-ones, which can serve as precursors for piperazine (B1678402) and morpholine (B109124) annulated β-lactams, highlights the utility of these intermediates. nih.gov

Beyond the reduction of pre-formed β-lactams, other cyclization strategies that involve carbonyl groups are pivotal in azetidine synthesis. One such advanced method is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction can construct an azetidine ring with an adjacent hydroxyl group, which can be subsequently oxidized to a carbonyl group, providing a useful scaffold for further functionalization. frontiersin.org

Another strategy is the photochemical [2+2] cycloaddition between imines and alkenes, known as the aza Paternò–Büchi reaction. researchgate.net More classical approaches include intramolecular condensation reactions where a carbonyl group is an integral part of the acyclic precursor that forms the azetidine ring. For instance, the cyclization of intermediates derived from glyoxylic acid can be used to form N-protected azetidine-2-carboxylic acids. clockss.org

The most fundamental approach to forming the azetidine ring is through an intramolecular nucleophilic substitution (Sₙ2) reaction. magtech.com.cnfrontiersin.org This strategy typically involves an acyclic precursor containing an amine nucleophile and a carbon atom bearing a good leaving group at the γ-position. frontiersin.org

Common precursors are γ-haloamines or γ-amino alcohols, where the hydroxyl group is activated by conversion to a sulfonate ester (e.g., mesylate or tosylate). organic-chemistry.org The reaction is usually promoted by a base to deprotonate the amine, enhancing its nucleophilicity for the subsequent ring-closing displacement. This method allows for the preparation of diversely substituted azetidines with predictable stereochemistry. organic-chemistry.org For example, N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a final one-pot mesylation and ring closure. organic-chemistry.org

| Precursor Type | Leaving Group | Typical Conditions | Reference |

|---|---|---|---|

| γ-Haloamine | Cl, Br, I | Strong base (e.g., NaH, K2CO3) | frontiersin.orgorganic-chemistry.org |

| γ-Amino alcohol | OMs, OTs | MsCl or TsCl, base (e.g., Et3N, Pyridine), then ring closure | organic-chemistry.orgrsc.org |

| N-Protected γ-amino alcohol | OTf (from bis-triflate) | Primary amine, base (e.g., DIPEA) | organic-chemistry.org |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules by combining three or more reactants in a single synthetic operation. nih.govresearchgate.net Several MCRs have been developed for the synthesis of functionalized azetidines. A notable example is the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which produces 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. organic-chemistry.org

More recent and advanced MCRs exploit the high ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs). nih.govthieme-connect.com A modular synthesis of substituted azetidines has been achieved through a multicomponent sequence involving the addition of three different electrophiles to azabicyclo[1.1.0]butyl-lithium. nih.gov This strategy leverages the strain-release-driven ring-opening of the ABB core to rapidly build molecular complexity. nih.govthieme-connect.com

Strategies for Piperidine Moiety Construction

The piperidine ring is a fundamental structural motif found in a vast array of pharmaceuticals and natural products. researchgate.netresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies for its construction. These strategies can be broadly categorized into techniques focused on ring formation and those designed to control the stereochemistry of the resulting cyclic structure.

Ring Formation Techniques

The construction of the piperidine skeleton can be achieved through various synthetic routes, often starting from acyclic precursors or by modifying existing ring systems. Key techniques include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and various annulation strategies.

One of the most direct and widely used methods for synthesizing the piperidine core is the hydrogenation of pyridine rings . nih.govnih.gov This approach typically involves the use of transition metal catalysts under hydrogen pressure to reduce the aromatic pyridine to a saturated piperidine. nih.govnih.gov A variety of catalysts, including rhodium, ruthenium, and iridium, have been employed to facilitate this transformation under varying conditions of temperature and pressure. nih.gov

Intramolecular cyclization represents another major class of piperidine synthesis. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds from a linear precursor. Notable examples include:

Reductive Amination: This strategy often involves the cyclization of a precursor containing both an amine and a carbonyl group (or a group that can be converted to one), such as a δ-amino ketone. The initial imine or enamine formation is followed by reduction to yield the piperidine ring. rsc.org This can often be performed as a one-pot reaction. rsc.org

Aza-Michael Reaction: The intramolecular aza-Michael reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule, effectively closing the ring. nih.govrsc.org This method is particularly effective for constructing substituted piperidines.

Alkene Cyclization: Various metal-catalyzed processes can initiate the cyclization of alkenyl amines. For instance, gold(I) or palladium catalysts can be used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Annulation reactions , which build the piperidine ring by combining two or more components, are also prevalent. The [5+1] annulation, for example, combines a five-carbon component with a nitrogen source to construct the six-membered ring. nih.gov

Interactive Table 1: Key Ring Formation Techniques for Piperidine Synthesis

| Technique | Description | Key Reagents/Catalysts |

|---|---|---|

| Pyridine Hydrogenation | Reduction of an aromatic pyridine ring to a saturated piperidine. nih.govnih.gov | Transition metals (e.g., Pd/C, PtO₂, Rh, Ru, Ir), H₂ gas. nih.govwhiterose.ac.uk |

| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone via an iminium ion intermediate, followed by reduction. rsc.org | Reducing agents (e.g., NaBH₃CN, H₂/Pd), acid or base catalysts. rsc.org |

| Intramolecular Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl system within the same molecule to form the ring. nih.gov | Bases (e.g., Cs₂CO₃, TBAF), N-heterocyclic carbenes (NHCs). nih.gov |

| Metal-Catalyzed Alkene Cyclization | Cyclization of an amine onto a pendant alkene, often involving oxidative amination. nih.gov | Gold(I) complexes, Palladium catalysts with specialized ligands. nih.gov |

| Dieckmann Condensation | Intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can be a precursor to 4-piperidones. dtic.mil | Strong bases (e.g., sodium ethoxide). |

Stereochemical Control in Piperidine Ring Synthesis

Achieving stereochemical control during the synthesis of substituted piperidines is crucial, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Researchers have developed several strategies to control the relative and absolute stereochemistry of substituents on the piperidine ring.

Catalytic asymmetric hydrogenation of substituted pyridines or their derivatives is a powerful tool for producing chiral piperidines. The use of chiral transition metal catalysts, such as iridium complexes with P,N-ligands, allows for the enantioselective reduction of pyridinium (B92312) salts, where the product's configuration is determined by the stereoselective protonation of an enamine intermediate. nih.gov

Substrate-controlled diastereoselective reactions leverage existing stereocenters in the starting material to direct the stereochemical outcome of the ring-forming step. For example, diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction, allows the stereochemistry established in the initial Mannich reaction to be transferred to the final piperidine product. nih.gov

Chemo-enzymatic methods offer an alternative approach, combining the versatility of chemical synthesis with the high stereoselectivity of biocatalysts. A notable example is the asymmetric dearomatization of activated pyridines, where an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov

Interactive Table 2: Selected Methods for Stereochemical Control in Piperidine Synthesis

| Method | Catalyst/Reagent | Stereochemical Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium(I) catalyst with P,N-ligand. nih.gov | High enantioselectivity for 2-substituted piperidines. nih.gov |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade. nih.gov | Access to stereo-defined 3- and 3,4-substituted piperidines. nih.gov |

| Diastereoselective Reductive Amination | Palladium catalyst for hydrogenation. rsc.org | Preferential formation of the thermodynamically more stable cis-isomer. rsc.org |

| Diastereoselective Lithiation/Trapping | s-BuLi/TMEDA. whiterose.ac.uk | Can be used to access specific trans-piperidine isomers. whiterose.ac.uk |

| Epimerization | Sodium methoxide (B1231860) (NaOMe). whiterose.ac.uk | Conversion of cis-isomers to the thermodynamically more stable trans-isomers. whiterose.ac.uk |

Methodologies for Interconnecting Azetidine and Piperidine Rings

The synthesis of complex heterocyclic conjugates, such as this compound, requires robust and efficient methods for forming a carbon-carbon bond between the two distinct ring systems. Strategies for this interconnection include direct coupling, multi-component condensation reactions, and transition metal-catalyzed cross-coupling reactions.

Direct Coupling Reactions

Direct coupling reactions, often involving C-H bond activation, represent an atom-economical approach to linking heterocyclic scaffolds. While specific examples detailing the direct coupling of azetidine and piperidine at the desired positions are not prevalent, the principles of C-H functionalization can be applied. For instance, methods for the stereoselective palladium-catalyzed C(sp³)-H mono-arylation of piperidines have been developed, utilizing a directing group at the C(4) position. researchgate.net In principle, a similar strategy could be envisioned where a pre-functionalized azetidine acts as the coupling partner for an activated C-H bond on the piperidine ring, or vice versa. Such a reaction would likely require a directing group on one of the heterocycles to achieve the desired regioselectivity.

Mannich Base Condensations Incorporating Heterocyclic Precursors

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, and is a powerful tool for C-C bond formation. mdpi.comnih.gov This reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. mdpi.com The versatility of the Mannich reaction allows for the incorporation of heterocyclic precursors in all three components.

For the synthesis of an azetidine-piperidine conjugate, a Mannich-type condensation could be designed in several ways:

Azetidine as the Amine Component: An azetidine derivative could serve as the secondary amine, reacting with formaldehyde (B43269) and a piperidine derivative containing an active hydrogen (e.g., a ketone or a C-H acidic piperidine).

Piperidine as the Amine Component: A piperidine would act as the amine, reacting with formaldehyde and an azetidine derivative possessing an active hydrogen.

Heterocyclic Aldehydes: The reaction can utilize heterocyclic aldehydes, such as pyridine-3-carbaldehyde, which has been shown to be a successful substrate in lipase-catalyzed trimolecular condensations with an amine and acetone. mdpi.com

This methodology is particularly attractive for its operational simplicity and its ability to rapidly build molecular complexity from simple, readily available heterocyclic starting materials. mdpi.commdpi.com

Interactive Table 3: Examples of Heterocyclic Precursors in Mannich-Type Reactions

| Aldehyde Component | Amine Component | Active Hydrogen Component |

|---|---|---|

| Furan-2-carbaldehyde mdpi.com | Aniline mdpi.com | Acetone mdpi.com |

| Thiophene-2-carbaldehyde mdpi.com | p-Toluidine mdpi.com | Acetone mdpi.com |

| Pyridine-3-carbaldehyde mdpi.com | Primary Aromatic Amines mdpi.com | Acetone mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly based on palladium, nickel, or iron.

To form the azetidine-piperidine linkage, a cross-coupling strategy would involve functionalizing one ring as the organometallic component and the other as the electrophilic partner.

Nickel-Catalyzed Coupling: Nickel catalysis is an attractive, more sustainable alternative to precious metals like palladium. calstate.edu A decarboxylative cross-coupling platform using photoredox-transition metal dual catalysis has been developed to couple redox-active NHP azetidine-2-carboxylates with heteroaryl iodides, yielding 2-heteroaryl azetidines. nih.gov A similar strategy could be adapted by using a suitable 4-halopiperidine derivative as the coupling partner.

Iron-Catalyzed Coupling: Iron catalysts have been successfully employed for the cross-coupling of 3-iodoazetidines with a variety of Grignard reagents, including aryl, heteroaryl, and alkyl Grignards. rsc.org This suggests that a piperidine-based Grignard reagent could potentially be coupled with a 2-haloazetidine to forge the desired bond.

Palladium-Catalyzed Coupling: Palladium catalysis remains a cornerstone of cross-coupling chemistry. Enantioselective palladium-catalyzed α-C-H arylation of various N-heterocycles, including piperidines, with aryl boronic acids has been achieved using chiral phosphoric acids as ligands. acs.org This highlights the potential for C-H functionalization/cross-coupling pathways to directly link the two heterocyclic systems.

Interactive Table 4: Examples of Metal-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization

| Catalyst System | Substrate 1 (Electrophile) | Substrate 2 (Nucleophile/Organometallic) | Reaction Type |

|---|---|---|---|

| Nickel/Photoredox nih.gov | Heteroaryl Iodides nih.gov | NHP Azetidine-2-carboxylates nih.gov | Decarboxylative Cross-Coupling nih.gov |

| Iron rsc.org | 3-Iodoazetidines rsc.org | Grignard Reagents (Aryl, Alkyl) rsc.org | Cross-Coupling rsc.org |

| Palladium acs.org | Aryl Boronic Acids acs.org | N-Heterocycles (e.g., piperidines) via C-H activation acs.org | C-H Arylation acs.org |

| Nickel calstate.edu | Azetidines (via ring-opening) | Not specified | Cross-Coupling calstate.edu |

Synthesis of Spirocyclic Azetidine-Piperidine Systems

The construction of spirocyclic systems featuring both azetidine and piperidine rings, such as the 2,7-diazaspiro[3.5]nonane framework, represents a significant synthetic challenge due to the inherent strain of the four-membered azetidine ring. Recent methodologies have focused on building the azetidine ring onto a pre-existing piperidine scaffold. acs.orgnih.gov A common strategy commences with a suitably protected piperidone derivative, for example, N-Boc-4-piperidone.

One effective approach involves the homologation of the ketone to a cyanopiperidine intermediate using reagents like toluenesulfonylmethyl isocyanide (TosMIC). acs.org This step is followed by the reduction of the nitrile group, typically with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), to yield an aminomethyl group. The final azetidine ring is then formed through an intramolecular cyclization. This sequence allows for the creation of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems. acs.orgnih.gov These spirocyclic structures are valuable as they contain two distinct secondary amine sites that can be orthogonally protected, allowing for selective functionalization at later stages. acs.org

An alternative strategy to access a spirocyclic azetidine involves an initial metalation of a 2-cyano azetidine precursor, followed by alkylation and subsequent cyclization steps. nih.gov For instance, the synthesis of a trans-spirocyclic azetidine system was achieved by attenuating the nucleophilicity of the azetidine nitrogen with a Boc protecting group. nih.gov The synthetic sequence involved alkylation and tosylation, followed by nitrile reduction with DIBAL and nosylation of the resulting amine. The final cyclization to the spiro-azetidine was effected by treatment with potassium carbonate. nih.gov These methods provide access to complex, three-dimensional scaffolds that are of increasing interest in medicinal chemistry. researchgate.net

| Starting Material | Key Transformation Steps | Product Class | Reference |

|---|---|---|---|

| N-Boc-4-piperidone | 1. Homologation with TosMIC 2. Nitrile Reduction (LiAlH₄) 3. Intramolecular Cyclization | N-protected 2,7-diazaspiro[3.5]nonane | acs.org |

| 2-Cyano azetidine derivative | 1. Alkylation & Tosylation 2. Nitrile Reduction (DIBAL) 3. Nosylation 4. Cyclization (K₂CO₃) | trans-Spirocyclic azetidine-piperidine system | nih.gov |

Stereoselective Synthesis of Defined Isomers

The biological activity of molecules containing multiple stereocenters, such as this compound, is critically dependent on their absolute and relative stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount.

The synthesis of enantiomerically pure azetidines often relies on the use of chiral auxiliaries. A well-established method employs optically active α-methylbenzylamine as both a chiral auxiliary and a source of the nitrogen atom for the azetidine ring. nih.gov For example, (S)-1-phenylethylamine has been utilized in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The construction of the azetidine ring in these syntheses is typically achieved via an intramolecular alkylation, with the auxiliary guiding the stereochemical outcome. nih.gov

In addition to substrate-controlled methods, catalyst-controlled asymmetric synthesis is a powerful tool. Chiral catalysts can be employed to achieve high enantioselectivity in the formation of either the azetidine or piperidine ring. For instance, chiral 2-azetines have been synthesized with high enantiomeric excess using copper catalysis in the presence of a chiral sabox ligand. nih.gov These chiral azetines can subsequently be hydrogenated to the corresponding chiral azetidines while preserving the enantiomeric purity. nih.gov Similarly, kinetic resolution using chiral base systems, such as n-BuLi and (−)-sparteine, can effectively resolve racemic mixtures of substituted piperidines, providing access to enantioenriched building blocks. acs.org

For molecules with two or more stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of 2,4-disubstituted piperidines, a highly diastereoselective synthesis has been developed that allows for complete control over the reaction's selectivity simply by altering the order of the reaction sequence. acs.orgacs.org This strategy leverages the conformational bias of N-acylpiperidine intermediates. acs.org The resonance contribution in the N-acylated piperidine, coupled with a substituent at the 2-position, creates a conformation governed by pseudo-allylic strain (A¹,³ strain), which directs the approach of incoming reagents. acs.org

This methodology provides access to both cis- and trans-diastereomers of 2,4-disubstituted piperidines from a common precursor. acs.orgresearchgate.net For example, conjugate reduction of a vinylogous imide intermediate followed by reaction with an electrophile can yield one diastereomer, while reversing the order of these steps can produce the opposite diastereomer with high selectivity. acs.org Such strategies are invaluable for creating libraries of stereochemically defined compounds for structure-activity relationship studies.

| Stereoselective Method | Key Feature | Target Ring | Example/Reagent | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Substrate-controlled stereoselection | Azetidine | (S)-1-Phenylethylamine | nih.govrsc.org |

| Asymmetric Catalysis | Catalyst-controlled enantioselection | Azetidine | Copper/chiral sabox ligand | nih.gov |

| Kinetic Resolution | Resolution of racemate | Piperidine | n-BuLi / (−)-sparteine | acs.org |

| Diastereoselective Synthesis | Control of relative stereochemistry via reaction sequence | Piperidine | N-acylpiperidine intermediates | acs.orgacs.org |

Functional Group Interconversions and Post-Synthetic Derivatization

Once the core heterocyclic scaffold is assembled, further molecular diversity can be achieved through functional group interconversions (FGI) and the introduction of new chemical entities.

The strategic placement of a functionalizable group on the core scaffold allows for its conversion into a variety of other functionalities. A prime example is the derivatization of a 4-methylenepiperidine. acs.org The exocyclic double bond serves as a versatile chemical handle. For instance, hydroboration of the alkene using BH₃·THF, followed by oxidative workup, converts the methylene (B1212753) group into a hydroxymethyl substituent. acs.org This transformation proceeds with high diastereoselectivity and provides an alcohol that can be further modified, for example, by esterification. acs.org This approach demonstrates how a non-polar group can be converted into a polar, functionalized substituent, significantly altering the molecule's properties.

Post-synthetic modification is a powerful strategy for rapidly generating analogs from a common intermediate. In spirocyclic azetidine-piperidine systems, the presence of two protected secondary amines offers differentiated sites for introducing new substituents. acs.orgnih.gov After selective deprotection, these nitrogen atoms can be functionalized through a wide range of reactions, including reductive amination, amidation, or alkylation, to append diverse chemical groups. acs.org

Similarly, the azetidine nitrogen itself can be a point for late-stage modification. In the context of azetidine-containing peptides, a Boc group on the azetidine nitrogen can be chemoselectively removed and substituted. nih.gov An alternative "click-based" approach involves installing a propargyl carbamate (B1207046) on the azetidine nitrogen, which can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach various tags, such as dyes or biotin. nih.gov These methods for post-synthetic derivatization are essential for exploring the chemical space around a core scaffold and for developing probes for chemical biology or lead compounds in drug discovery.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-(Azetidin-2-yl)-1-methylpiperidine is expected to exhibit distinct signals corresponding to the protons of the N-methyl group, the piperidine (B6355638) ring, and the azetidine (B1206935) ring. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial arrangement.

The protons on the piperidine ring typically appear in the upfield region of the spectrum. The N-methyl group is anticipated to produce a singlet, while the methylene (B1212753) protons of the piperidine ring will show complex splitting patterns due to geminal and vicinal coupling. Protons on carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear at a lower field compared to other ring protons.

The protons of the azetidine ring are also expected to show characteristic signals. The proton at C2 of the azetidine ring, being adjacent to a nitrogen atom and connected to the piperidine ring, will likely have a unique chemical shift. The methylene protons at C3 and the single proton at C4 of the azetidine ring will also exhibit distinct multiplicities due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.2 - 2.4 | Singlet |

| Piperidine H2, H6 (axial) | 1.8 - 2.0 | Multiplet |

| Piperidine H2, H6 (equatorial) | 2.8 - 3.0 | Multiplet |

| Piperidine H3, H5 (axial) | 1.2 - 1.4 | Multiplet |

| Piperidine H3, H5 (equatorial) | 1.6 - 1.8 | Multiplet |

| Piperidine H4 | 1.4 - 1.6 | Multiplet |

| Azetidine H2 | 3.5 - 3.7 | Multiplet |

| Azetidine H3 | 2.0 - 2.4 | Multiplet |

| Azetidine H4 | 3.0 - 3.3 | Multiplet |

Note: The predicted values are based on the analysis of similar piperidine and azetidine derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon of the N-methyl group is expected to appear in the upfield region. The carbons of the piperidine ring will have chemical shifts characteristic of saturated heterocyclic systems, with the carbons adjacent to the nitrogen (C2 and C6) being shifted downfield due to the inductive effect of the nitrogen atom. The C4 carbon of the piperidine ring, being substituted with the azetidinyl group, will also have a specific chemical shift.

The carbons of the azetidine ring will also be observable. The C2 carbon, bonded to both the piperidine ring and the nitrogen atom, is expected to be significantly downfield. The C3 and C4 carbons will appear at chemical shifts typical for a four-membered heterocyclic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | 45 - 48 |

| Piperidine C2, C6 | 55 - 58 |

| Piperidine C3, C5 | 28 - 32 |

| Piperidine C4 | 38 - 42 |

| Azetidine C2 | 60 - 65 |

| Azetidine C3 | 30 - 35 |

| Azetidine C4 | 48 - 52 |

Note: These are estimated chemical shifts based on data from related N-alkylpiperidines and azetidine compounds.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the piperidine and azetidine rings. For instance, the correlation between the H4 proton of the piperidine ring and the H2 proton of the azetidine ring would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the piperidine and azetidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemical relationship between the substituents on the two rings. Through-space interactions between protons will result in cross-peaks in the NOESY spectrum, indicating their spatial proximity. This can be used to establish the relative orientation of the azetidinyl group with respect to the piperidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups of both rings are expected in the 2800-3000 cm⁻¹ region.

N-H Stretching: The azetidine ring contains a secondary amine, which should exhibit an N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the tertiary amine in the piperidine ring and the secondary amine in the azetidine ring are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in both rings will be visible in the 1400-1500 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Azetidine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2800 - 3000 |

| CH₂ Scissoring | 1400 - 1500 |

| C-N Stretch | 1000 - 1300 |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR. syncsci.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. syncsci.com

The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the ring structures. The symmetric breathing modes of the piperidine and azetidine rings would also be Raman active. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Analysis of Characteristic Functional Group Vibrations (e.g., C-N stretching)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be characterized by vibrations of the piperidine and azetidine rings.

The C-N stretching vibrations in saturated cyclic amines like piperidine and azetidine typically appear in the fingerprint region of the IR spectrum, generally between 1250 and 1020 cm⁻¹. In piperidine derivatives, C-N stretching bands can be observed around 1100 cm⁻¹. The exact position of these bands can be influenced by the substitution pattern and the conformation of the ring. The N-methyl group on the piperidine ring will also contribute to the complexity of the spectrum in this region. The C-H stretching vibrations of the methylene groups in both rings are expected to appear in the 2850-3000 cm⁻¹ region. libretexts.org The N-H stretching vibration of the azetidine ring would be expected in the region of 3300-3500 cm⁻¹, though its intensity may vary. cdnsciencepub.com

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| N-H (Azetidine) | Stretching | 3300-3500 |

| C-N (Piperidine) | Stretching | 1150-1250 |

| C-N (Azetidine) | Stretching | 1100-1200 |

| CH₂ | Bending (Scissoring) | 1450-1480 |

Note: These are predicted values based on typical ranges for the functional groups present.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of a molecular ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₂₀N₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. This comparison is crucial for confirming the molecular formula of the compound. mdpi.com

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₁₀H₂₀N₂ | 168.1626 |

| [M+H]⁺ | C₁₀H₂₁N₂⁺ | 169.1705 |

Note: These are calculated values.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, fragmentation would likely involve the cleavage of the piperidine and azetidine rings. Common fragmentation pathways for N-alkyl piperidines involve α-cleavage to the nitrogen, leading to the loss of substituents. nih.govresearchgate.net The fragmentation of the azetidine ring is also a likely pathway. The elucidation of these pathways helps to confirm the connectivity of the atoms within the molecule. mdpi.comnih.gov

A plausible fragmentation pathway could involve the initial cleavage at the bond connecting the azetidine and piperidine rings. Subsequent fragmentation of the N-methylpiperidine ring could lead to characteristic ions. The analysis of these fragmentation patterns is a key step in the structural confirmation of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. If this compound can be crystallized, X-ray diffraction analysis would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and the conformation of the piperidine and azetidine rings. nih.gov For piperidine derivatives, the ring typically adopts a chair conformation. nih.gov The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding, if present. mdpi.com

As no specific crystallographic data for this compound is currently available, a hypothetical crystal data table is presented below based on typical values for small organic molecules.

Table 3: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| V (ų) | ~1500-2000 |

| Z | 4 |

Note: These values are hypothetical and serve as an example of what might be expected for a compound of this nature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed for purity assessment.

Due to its basic nature, reversed-phase HPLC with an appropriate mobile phase, possibly containing a buffer, would be a suitable method for analyzing the purity of this compound. The choice of column and mobile phase would be critical to achieve good separation from any impurities or isomers. nih.govhelsinki.fi Gas chromatography could also be used, likely with a polar capillary column, to assess the volatility and purity of the compound. These methods are crucial for ensuring that the characterized material is a single, pure substance.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, known as the ground state geometry.

A DFT study of 4-(Azetidin-2-yl)-1-methylpiperidine would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform the calculations. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation. This data is crucial for understanding the molecule's shape and steric properties.

Hypothetical Data Table for DFT Geometry Optimization: Without actual research data, the following table is a template illustrating how results would be presented.

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length (Piperidine Ring) | Data not available |

| C-C Bond Length (Azetidine Ring) | Data not available |

| C-N-C Bond Angle (Piperidine Ring) | Data not available |

| Dihedral Angle (Ring Junction) | Data not available |

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT for larger systems, they provide valuable information about the electronic structure of a molecule.

An HF calculation for this compound would yield the molecular orbitals and their corresponding energy levels. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Identification of Stable Conformers

To identify stable conformers, a systematic or stochastic search of the molecule's conformational space would be performed. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The low-energy conformations are then fully optimized to find the stable conformers. For this compound, this would involve considering the chair and boat conformations of the piperidine (B6355638) ring and the puckering of the azetidine (B1206935) ring, as well as the relative orientation of the two rings.

Barriers to Conformational Interconversion

Once the stable conformers are identified, the transition states connecting them can be located. The energy difference between a stable conformer and a transition state represents the energy barrier for that conformational change. These barriers determine the flexibility of the molecule at a given temperature.

Hypothetical Data Table for Conformational Analysis: This table is a template to show how conformational analysis data would be structured.

| Conformer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|

| Conformer A (e.g., Chair-Equatorial) | Data not available | Data not available |

| Conformer B (e.g., Chair-Axial) | Data not available |

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Key aspects of the electronic structure that would be investigated include the distribution of electron density and the nature of the frontier molecular orbitals.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Hypothetical Data Table for Electronic Structure Analysis: The following is an illustrative template for presenting electronic structure data.

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org

For this compound, FMO analysis would likely reveal that the HOMO is localized primarily on the nitrogen atoms, particularly the more sterically accessible and less strained piperidine nitrogen, making it the primary site for electrophilic attack. The LUMO, conversely, would be distributed across the C-N and C-C bonds, indicating potential sites for nucleophilic attack. The presence of the strained azetidine ring could influence the energy levels of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These are hypothetical values for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

In this compound, NBO analysis would likely highlight significant hyperconjugative interactions. These could involve the donation of electron density from the lone pair of the piperidine nitrogen into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. Similarly, interactions between the orbitals of the azetidine ring and the piperidine ring could be quantified. The stabilization energies (E(2)) calculated in NBO analysis provide a quantitative measure of these charge transfer interactions.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N-piperidine) | σ* (C-C adjacent) | 3.5 |

| LP (N-azetidine) | σ* (C-C adjacent) | 2.1 |

| σ (C-H) | σ* (C-N) | 1.8 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.orgbhu.ac.in The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically in shades of blue). researchgate.netresearchgate.net

For this compound, the MEP surface would be expected to show the most negative potential around the nitrogen atoms due to their lone pairs of electrons, making them attractive sites for protonation and interaction with electrophiles. The hydrogen atoms bonded to carbon would exhibit positive potential. The MEP map provides a more intuitive picture of the molecule's reactivity compared to looking at orbital shapes alone. rsc.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. rsc.orgq-chem.comreadthedocs.ionih.govmdpi.com For this compound, characteristic vibrational modes would include C-H stretching and bending, C-N stretching, and ring deformation modes for both the piperidine and azetidine rings. These calculated frequencies can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. researchgate.netnih.govniscpr.res.in By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. chemicalbook.com These predictions are highly sensitive to the molecular geometry and conformation. For this compound, computational NMR would help in assigning the complex proton and carbon signals, especially for the protons and carbons in the vicinity of the two nitrogen atoms and the stereocenter at the 2-position of the azetidine ring.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (ppm) | Experimental (ppm) |

| N-CH₃ | 2.25 | 2.28 |

| Piperidine H-2/6 (eq) | 2.85 | 2.89 |

| Piperidine H-2/6 (ax) | 2.10 | 2.15 |

| Azetidine H-2 | 3.50 | 3.55 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

For this compound, MD simulations could be employed to explore the conformational landscape of the piperidine ring (chair, boat, twist-boat) and the puckering of the azetidine ring. rsc.org Furthermore, simulations in different solvents would reveal how the solvent environment affects the molecule's conformation and the accessibility of its reactive sites. researchgate.netmdpi.com This is particularly important for understanding its behavior in biological systems or as a reactant in solution.

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data specifically for the chemical compound "this compound" corresponding to the detailed outline requested.

The search for non-clinical research, including in vitro receptor binding profiles, enzyme modulation studies, and in silico molecular docking simulations, did not yield any specific studies focused on this particular molecule. Consequently, it is not possible to provide thorough, informative, and scientifically accurate content with detailed research findings or data tables for the following sections as they pertain solely to "this compound":

Exploration of Molecular Interactions and Biological Target Engagement Research Focus, Non Clinical

In Silico Molecular Docking and Dynamics

Ligand-Protein Interaction Modeling

Without specific research on "4-(Azetidin-2-yl)-1-methylpiperidine," generating an article that adheres strictly to the provided outline and focuses solely on this compound is not feasible. Any attempt to do so would involve speculation or the misattribution of data from related but structurally different compounds, which would compromise scientific accuracy.

Identification of Putative Biological Targets

The unique structural combination of an azetidine (B1206935) ring and a methylpiperidine moiety in this compound suggests potential interactions with a variety of biological targets. In the absence of direct experimental data for this specific compound, computational, or in silico, methods are employed to predict likely protein targets. The piperidine (B6355638) scaffold is a well-known privileged structure in medicinal chemistry, capable of interacting with enzymes, G-protein coupled receptors (GPCRs), and ion channels. clinmedkaz.org

Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze the chemical structure to identify the most probable protein targets. clinmedkaz.org For new piperidine derivatives, these predictions often include a wide range of biological activities, affecting transport systems and voltage-gated ion channels. clinmedkaz.org Similarly, azetidine-containing compounds have been investigated as agonists for GPCRs such as Takeda G-protein receptor 5 (TGR5). nih.gov Other research on azetidin-2-one (B1220530) derivatives has pointed towards the inhibition of protein kinases, like the epidermal growth factor receptor (EGFR), as a potential mode of action. researchgate.netpeerscientist.com Therefore, the putative targets for this compound likely encompass a diverse group of proteins crucial for cellular signaling and function.

Table 1: Potential Biological Target Classes for Azetidine-Piperidine Scaffolds

| Target Class | Potential Role | Representative Examples |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Agonist / Antagonist | TGR5 (GPBAR1) nih.gov |

| Protein Kinases | Inhibitor | Epidermal Growth Factor Receptor (EGFR) researchgate.net |

| Ion Channels | Modulator | Sodium Channels clinmedkaz.org |

| Transporter Proteins | Inhibitor | Dopamine Uptake Complex, GABA Uptake clinmedkaz.org |

Induced-Fit Docking Approaches

To refine the understanding of how this compound might interact with its putative targets, induced-fit docking (IFD) serves as a powerful computational technique. brieflands.com Unlike rigid docking models, IFD accounts for the flexibility of both the ligand (the compound) and the protein's active site. nih.govmdpi.com This approach provides a more accurate prediction of the binding mode and affinity. nih.gov

The IFD protocol typically involves several steps. Initially, the compound is docked into a rigid protein structure. Then, the protein's side chains within the binding pocket are allowed to change their conformation to better accommodate the ligand. brieflands.com This process simulates the "induced fit" phenomenon where the protein adapts its shape upon ligand binding. mdpi.com This methodology is particularly crucial for enzymes like those in the Cytochrome P450 superfamily, which are known for their high flexibility. nih.gov For novel azetidine derivatives, IFD can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target like EGFR, and can yield scores that correlate with binding strength. researchgate.net

Screening in Non-Mammalian In Vivo Models

Zebrafish Embryo Developmental Assays for Phenotypic Analysis

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for high-throughput screening of novel chemical compounds. nih.govmdpi.com Its rapid external development, optical transparency, and the conservation of fundamental molecular pathways between zebrafish and mammals make it an effective tool for observing biological effects in a whole-organism context. nih.gov

Developmental toxicology assays using zebrafish embryos are well-established. nih.gov Typically, embryos are exposed to a range of compound concentrations starting from an early developmental stage. nih.gov For azetidine derivatives, these assays have been successfully used to detect potential biological activities by analyzing resulting phenotypes. researchgate.net This screening method provides a fast and sensitive way to identify compounds that may warrant further investigation in drug discovery pipelines. nih.govresearchgate.net

Assessment of Compound Effects on Morphology and Motility

Screening of azetidine derivatives in zebrafish embryo assays allows for the detailed assessment of specific effects on development and behavior. researchgate.net Researchers monitor embryos for morphological abnormalities and changes in motility to characterize the compound's biological impact.

For a series of six azetidine derivatives probed in a developmental assay, a range of phenotypic effects was observed. One related compound, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, induced notable effects including hypopigmentation (reduced pigmentation) and impaired circulation. researchgate.net Other potential morphological changes that can be scored in such assays include pericardial edema (fluid accumulation around the heart) and abnormal heart morphology. nih.govresearchgate.net Motility is also a key endpoint; for instance, some compounds can induce an increase in spontaneous coiling movements in early-stage embryos. mdpi.com The presence and severity of these phenotypes demonstrate the suitability of the zebrafish model for screening azetidine derivatives and characterizing their biological activity profile. researchgate.net

Table 2: Representative Phenotypic Observations in Zebrafish Assays for Azetidine Analogs

| Category | Observation | Potential Implication | Source |

|---|---|---|---|

| Morphology | Hypopigmentation | Interference with melanin (B1238610) synthesis pathway | researchgate.net |

| Reduced Circulation | Cardiovascular or hematopoietic disruption | researchgate.net | |

| Pericardial Edema | Cardiac dysfunction or osmoregulatory failure | researchgate.net |

| Motility | Altered spontaneous coiling | Neuromuscular or developmental effects | mdpi.com |

Structure-Activity Relationship (SAR) Derivation for Target Interactions (Non-Clinical)

Rational Design of Analogs based on Binding Data

Once initial binding data or biological activity is established for a lead compound like this compound, the principles of Structure-Activity Relationship (SAR) are applied to rationally design more potent and selective analogs. mdpi.com SAR studies involve systematically modifying the chemical structure of the compound and evaluating how these changes affect its interaction with the biological target. nih.govnih.gov

For a molecule containing piperidine and azetidine rings, modifications could be explored at several positions:

Piperidine Ring Substitution: Introducing or altering substituents on the piperidine ring can significantly impact binding affinity and metabolic stability. nih.gov

Azetidine Ring Modification: Changes to the azetidine ring could influence the compound's conformational rigidity and its interaction with specific amino acid residues in the target's binding pocket.

Linker Modification: The nature of the connection between the two ring systems can be altered to optimize the spatial orientation of the key pharmacophoric features.

For example, in a series of 4-Azaindole-2-piperidine compounds, introducing unsaturation into the piperidine ring led to a tenfold increase in potency. dndi.org Similarly, in another study, the systematic modification of 4-substituted piperidines led to the identification of compounds with improved potencies. nih.gov This iterative process of chemical synthesis and biological testing, guided by binding data, is fundamental to optimizing lead compounds in non-clinical drug discovery. mdpi.com

Investigation of Antimicrobial Activity in Research Settings (e.g., against specific bacterial/fungal strains)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically investigating the antimicrobial activity of the compound this compound. Searches for studies detailing its effects against specific bacterial or fungal strains did not yield any published data, including minimum inhibitory concentration (MIC) values, zone of inhibition measurements, or other standard assays for antimicrobial efficacy.

While the broader chemical classes to which this compound belongs—namely azetidines and piperidines—are known to be important scaffolds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities including antimicrobial properties, the specific molecule this compound does not appear to have been synthesized or tested for such purposes in the available body of scientific research.

Consequently, there are no detailed research findings or data tables to present regarding its potential engagement with biological targets in the context of antimicrobial action. The exploration of this particular compound's capacity to inhibit the growth of or kill microorganisms remains an uninvestigated area.

Utility of 4 Azetidin 2 Yl 1 Methylpiperidine in Chemical Biology Research

Applications as a Chemical Probe for Biological Systems

While specific studies employing 4-(Azetidin-2-yl)-1-methylpiperidine as a chemical probe are not extensively documented in publicly available literature, its structural components suggest significant potential in this area. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions in cellular and physiological processes. The piperidine (B6355638) moiety is a common feature in many biologically active compounds and can be modified to confer affinity and selectivity for a wide range of receptors and enzymes. The N-methyl group on the piperidine ring can influence the compound's basicity and conformational flexibility, which are critical for its interaction with biological targets.

The azetidine (B1206935) ring, with its inherent ring strain, offers unique conformational constraints and potential for novel interactions with protein binding pockets. Derivatives of azetidine have been explored for their ability to modulate the activity of various enzymes and receptors. Therefore, this compound could serve as a foundational structure for the development of chemical probes targeting a variety of biological systems. For instance, by attaching reporter groups such as fluorescent dyes or affinity tags to this scaffold, researchers could potentially visualize and isolate its target proteins within a cellular context.

Table 1: Potential Biological Target Classes for Probes Based on the this compound Scaffold

| Target Class | Rationale for Targeting | Potential Modifications to the Scaffold |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The piperidine ring is a common motif in many GPCR ligands, including muscarinic and nicotinic acetylcholine (B1216132) receptors. | Introduction of aromatic or other functional groups to enhance affinity and selectivity. |

| Ion Channels | Piperidine-containing compounds have been shown to modulate the activity of various ion channels. | Variation of substituents on the azetidine and piperidine rings to tune potency and selectivity. |

Role as a Privileged Scaffold in Medicinal Chemistry Research (as a building block)

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. Both azetidine and piperidine rings are considered privileged structures due to their frequent appearance in approved drugs and biologically active compounds. rsc.org The combination of these two rings in this compound creates a novel scaffold with significant potential for drug discovery.

As a building block, this compound offers several advantages. The secondary amine in the azetidine ring and the tertiary amine in the piperidine ring provide distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The conformational rigidity imposed by the azetidine ring can lead to higher binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.

The synthesis of derivatives of this compound can lead to the discovery of new therapeutic agents for a variety of diseases. For example, modifications of the piperidine ring are known to influence the pharmacological properties of many drugs, while functionalization of the azetidine ring can introduce novel interactions with biological targets. nih.gov

Table 2: Examples of Drug Classes Incorporating Azetidine or Piperidine Scaffolds

| Scaffold | Drug Class | Example Compound (Illustrative) | Therapeutic Area |

|---|---|---|---|

| Azetidine | Antihypertensives | Azelnidipine (B1666253) | Cardiovascular |

| Azetidine | Anticancer | Cobimetinib | Oncology |

| Piperidine | Antipsychotics | Haloperidol | Psychiatry |

Integration into Peptidomimetics and Non-Natural Amino Acid Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The rigid structure of this compound makes it an attractive scaffold for the design of peptidomimetics. By incorporating this scaffold into a peptide sequence, it is possible to constrain the conformation of the resulting molecule, which can lead to increased potency and selectivity for the target receptor.

Furthermore, this compound can be used as a building block for the synthesis of non-natural amino acids. nih.gov These synthetic amino acids can then be incorporated into peptides to create novel structures with unique biological activities. For example, the azetidine ring can be considered a constrained analog of proline, and its incorporation into a peptide could induce specific secondary structures, such as β-turns. nih.gov The piperidine moiety can also be functionalized to mimic the side chains of natural amino acids, providing an additional layer of diversity for peptidomimetic design.

Table 3: Potential Applications of this compound in Peptidomimetic and Non-Natural Amino Acid Design

| Application | Design Strategy | Desired Outcome |

|---|---|---|

| β-Turn Mimetics | Incorporation of the scaffold to induce a turn in a peptide backbone. | Enhanced receptor binding and selectivity. |

| Constrained Peptide Analogs | Replacement of a flexible portion of a peptide with the rigid scaffold. | Increased metabolic stability and improved pharmacokinetic properties. |

Development of Ligands for Investigating Biological Pathways

The development of selective ligands for specific biological targets is crucial for understanding their roles in complex biological pathways. The this compound scaffold can be used as a starting point for the design and synthesis of such ligands. The structural diversity that can be generated from this scaffold allows for the fine-tuning of affinity and selectivity for a wide range of biological targets.

For instance, derivatives of this compound could be developed as ligands for muscarinic and nicotinic acetylcholine receptors, which are important targets in the central and peripheral nervous systems. nih.govmdpi.com By systematically modifying the structure of this compound, it may be possible to develop ligands that are selective for specific receptor subtypes, which would be invaluable tools for dissecting the roles of these receptors in health and disease. Similarly, this scaffold could be used to develop ligands for other receptor families, such as sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov

Table 4: Potential Receptor Targets for Ligands Derived from this compound

| Receptor Family | Rationale for Targeting | Potential for Subtype Selectivity |

|---|---|---|

| Muscarinic Acetylcholine Receptors (mAChRs) | The piperidine ring is a key pharmacophore in many muscarinic ligands. | Modifications to the azetidine and piperidine rings could confer selectivity for M1-M5 subtypes. |

| Nicotinic Acetylcholine Receptors (nAChRs) | The N-methylpiperidine moiety is present in some nicotinic ligands. | Structural variations could lead to ligands that differentiate between various nAChR subtypes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Azetidin-2-yl)-1-methylpiperidine, and how can purity be ensured?

- Methodology : Multi-step synthesis involving protection/deprotection strategies (e.g., Boc protection for amine groups ), followed by coupling reactions. For example, azetidine rings can be introduced via nucleophilic substitution or reductive amination. Purification typically employs column chromatography (silica gel, CHCl3/MeOH gradients) and recrystallization . Purity validation requires HPLC (≥97% peak area) and NMR (integration of characteristic protons, e.g., methyl groups at δ 1.2–1.5 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for azetidine (δ 3.0–3.5 ppm for CH2N) and piperidine (δ 2.5–3.0 ppm for N-CH3) moieties .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. How should stability and storage conditions be optimized for this compound?

- Methodology :

- Store under inert gas (N2/Ar) at –20°C to prevent oxidation .

- Avoid strong oxidizing agents (e.g., peroxides) and moisture .

- Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

- Methodology :

- Variables : Temperature, solvent polarity, catalyst loading .

- Design : Use a 2^k factorial design to screen interactions (e.g., solvent vs. temperature). For instance, DMF may enhance solubility but increase side reactions at high temperatures .

- Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C in THF with 5 mol% Pd catalyst) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodology :

- Reproducibility Checks : Replicate experiments under standardized conditions (pH 7.4, 25°C) .

- Computational Validation : Compare experimental logP with predictions (XLOGP3, WLOGP) .

- Meta-analysis : Identify confounding factors (e.g., impurities in older studies) .

Q. What computational tools can predict the compound’s bioactivity or binding affinity?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to GPCRs) using software like GROMACS .

- QSAR Models : Train models on piperidine derivatives to predict IC50 values for target enzymes .

- ADMET Prediction : Use SwissADME to estimate bioavailability and BBB penetration .

Q. How to design experiments to assess the compound’s metabolic stability?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .

- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Notes

- Synthetic Challenges : Steric hindrance at the azetidine-piperidine junction may require bulky base catalysts (e.g., DBU) .

- Data Validation : Cross-check experimental melting points with computational predictions (e.g., COSMO-RS) .

- Safety Protocols : Follow GHS guidelines (e.g., P301+P310 for acute toxicity) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.